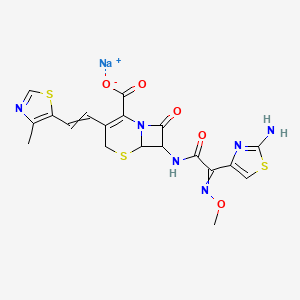

Cefditoren Acid Sodium Salt

Description

Overview of Cephalosporin (B10832234) Antibiotics: A General Perspective

Cephalosporins are a major class of β-lactam antibiotics derived from the mold Acremonium. drugs.com They are classified into five generations based on their spectrum of antimicrobial activity. rxlist.com Generally, as the generation number increases, the activity against Gram-negative bacteria improves, while activity against Gram-positive bacteria may be reduced. auctoresonline.org The bactericidal (bacteria-killing) action of cephalosporins results from the inhibition of bacterial cell wall synthesis. rxlist.com They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. patsnap.comtoku-e.com This disruption of the cell wall structure leads to cell lysis and death. toku-e.combiosynth.com

Third-generation cephalosporins, in particular, are characterized by their broad spectrum of activity against many Gram-positive and Gram-negative bacteria. nih.govauctoresonline.org They are often more resistant to hydrolysis by β-lactamases, enzymes produced by some bacteria that can inactivate many penicillin-based antibiotics. auctoresonline.org

Historical Development and Positioning of Cefditoren (B193786) within the Cephalosporin Class

The discovery of the first cephalosporin in 1945 paved the way for the development of subsequent generations with improved efficacy and a wider range of activity. drugs.com Third-generation cephalosporins were developed to provide more potent activity against Gram-negative bacteria compared to the first and second generations. rxlist.com

Cefditoren, as a third-generation cephalosporin, is noted for its potent in vitro activity against common respiratory pathogens. nih.govnih.gov It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including strains that may be resistant to other antibiotics. nih.govwikipedia.org Specifically, it is effective against Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, and Moraxella catarrhalis. drugbank.comnih.gov Its stability in the presence of many common β-lactamases contributes to its effectiveness. nih.govdrugbank.com

Chemical Derivations and Prodrug Formulations (e.g., Cefditoren Pivoxil) Relevant to Research

Cefditoren is administered orally as the prodrug cefditoren pivoxil. nih.govfda.gov A prodrug is an inactive compound that is converted into its active form in the body. patsnap.com In the case of cefditoren pivoxil, it is absorbed from the gastrointestinal tract and then hydrolyzed by esterases, primarily in the intestinal mucosa, to release the active form, cefditoren. drugbank.compatsnap.com This conversion also results in the formation of pivalate. drugbank.com

The use of a prodrug formulation like cefditoren pivoxil enhances the oral bioavailability of the active compound. wikipedia.orgdrugbank.com The estimated absolute bioavailability of cefditoren pivoxil is approximately 14% to 16%. drugbank.com Research has shown that the synthesis of cefditoren pivoxil can be achieved from cefditoren acid by converting it to its sodium salt, followed by a reaction with iodomethyl pivalate. google.com

The chemical structure of cefditoren pivoxil is (-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxy iminoacetamido]-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. fda.gov The active form, cefditoren, circulates in the blood and exerts its antibacterial effect. fda.gov

Table 1: Key Chemical and Pharmacokinetic Properties

| Property | Value/Description | Source(s) |

|---|---|---|

| Prodrug | Cefditoren Pivoxil | nih.govfda.gov |

| Active Form | Cefditoren | drugbank.compatsnap.com |

| Molecular Formula (Cefditoren Pivoxil) | C25H28N6O7S3 | fda.gov |

| Molecular Weight (Cefditoren Pivoxil) | 620.73 g/mol | fda.gov |

| Molecular Formula (Cefditoren Sodium Salt) | C19H17N6NaO5S3 | medchemexpress.com |

| Molecular Weight (Cefditoren Sodium Salt) | 528.56 g/mol | medchemexpress.comsigmaaldrich.com |

| Mechanism of Action | Inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). | patsnap.comtoku-e.com |

| Bioavailability (Oral) | Approximately 14-16% | drugbank.com |

| Plasma Protein Binding | Averages 88% | drugbank.comfda.gov |

| Metabolism | Cefditoren pivoxil is hydrolyzed to active cefditoren; cefditoren itself is not significantly metabolized. | drugbank.commims.com |

| Primary Excretion Route | Urine (as unchanged drug) | drugbank.commims.com |

| Terminal Elimination Half-Life | Approximately 1.6 hours | drugbank.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H17N6NaO5S3 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/p-1 |

InChI Key |

VFUMWBZIKOREOO-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Chemistry and Process Development of Cefditoren Acid Sodium Salt

Retrosynthetic Analysis and Key Intermediate Compounds

The synthesis of Cefditoren (B193786), a third-generation cephalosporin (B10832234), is a complex process that relies on the strategic assembly of key molecular fragments. A retrosynthetic analysis reveals two primary building blocks: the core cephalosporin nucleus and the characteristic side chains at the C-3 and C-7 positions. The principal disconnection occurs at the C-7 amide bond, separating the 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA) nucleus from the (2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl side chain. A further disconnection at the C-3 position vinyl group isolates the cephem core from the (4-methyl-5-thiazolyl)ethenyl side chain. This analysis identifies 7-ATCA as a crucial intermediate, whose own synthesis is a major focus of process development.

Synthesis of the 7-Aminothiazolyl Cephalosporin Nucleus (e.g., 7-ATCA)

One common strategy involves a Wittig reaction to install the C-3 side chain. google.compatsnap.com This approach has been a focus of optimization due to challenges with reaction speed and selectivity, as early methods often produced a mixture of Z and E isomers, with the latter being difficult to separate. google.com

A typical synthesis pathway starting from 7-ACA involves several key transformations: google.compatsnap.com

Silylation Protection: The amino and carboxyl groups of 7-ACA are protected, often using agents like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). google.compatsnap.com

Iodination: The acetoxy group at the C-3' position is replaced with iodine using a reagent like iodotrimethylsilane (TMSI). google.com

Phosphonium Ylide Formation: The resulting C-3 iodomethyl intermediate is reacted with triphenylphosphine (PPh3) to form a phosphonium salt. google.com

Wittig Reaction: The phosphonium salt is converted to an ylide using a base, which then reacts with 4-methylthiazole-5-carboxaldehyde to form the desired (Z)-vinyl side chain, yielding the protected 7-ATCA nucleus. google.compatsnap.com

Deprotection: The silyl protecting groups are removed to give 7-ATCA. google.com

Although widely used, the Wittig reaction can have drawbacks, including slow reaction times (20-24 hours) and moderate yields. google.com

Preparation of the Thiazolyl Ethenyl Side Chain

The synthesis of Cefditoren requires two distinct side chains. The first is the (Z)-2-(4-methyl-5-thiazolyl)ethenyl group at the C-3 position of the cephem nucleus. The key precursor for this chain is 4-methylthiazole-5-carboxaldehyde, which is condensed with the cephalosporin core via the Wittig reaction described above. patsnap.com Another approach involves the iodination of 4-methylthiazole-5-methanol, followed by reaction with triphenylphosphine to generate the necessary phosphonium salt intermediate for the Wittig reaction. google.com

The second side chain is the (2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl group, which is attached to the C-7 amino group of the 7-ATCA nucleus. This component is typically prepared separately and introduced in a final acylation step. To facilitate this reaction, the side chain is often activated. A common activated form is 2-methoxyimino-2-(2-amino-4-thiazolyl)acetic acid active ester (AE-active ester). google.comgoogle.com The use of this activated ester allows for efficient coupling with the 7-ATCA nucleus under basic conditions. google.com However, the use of certain AE-active esters can generate toxic byproducts like 2-mercaptobenzothiazole, prompting the development of alternative methods. google.com

Industrial Synthesis Pathways and Optimization Strategies

Multistep Synthesis Routes and Reaction Conditions

Industrial syntheses of Cefditoren are multistep processes, often beginning with 7-ACA or GCLE. google.comcjph.com.cn A representative pathway starting from 7-ATCA involves the acylation with the C-7 side chain, followed by salt formation.

Route from 7-ATCA:

Acylation: The 7-ATCA mother nucleus is reacted with an AE-active ester in a solvent system like dichloromethane and water. The reaction is carried out under basic conditions, often using an organic base such as diethylamine or triethylamine, at controlled temperatures (e.g., 0-10°C). google.com

Salt Formation: After the acylation, the resulting Cefditoren acid is converted to its sodium salt. This is typically achieved by introducing a sodium source, such as sodium iso-octanoate or sodium bicarbonate, into the reaction mixture. google.com The Cefditoren Acid Sodium Salt is often isolated as a wet product through crystallization by adding sodium chloride. google.com

Esterification (for Cefditoren Pivoxil): For the synthesis of the prodrug Cefditoren Pivoxil, the Cefditoren sodium salt is subsequently esterified. This reaction is performed in a biphasic system (e.g., dichloromethane and water) with iodomethyl pivalate in the presence of a phase transfer catalyst like tetrabutylammonium bromide. google.com

The table below summarizes typical reaction conditions found in industrial synthesis processes for key steps.

| Step | Starting Material | Key Reagents | Solvent(s) | Temperature | Catalyst | Reference |

|---|---|---|---|---|---|---|

| 7-ATCA Synthesis (Wittig) | 7-ACA | BSA, TMSI, PPh3, 4-methylthiazole-5-carbaldehyde | Acetonitrile (B52724) | 10-15°C | - | google.com |

| Acylation | 7-ATCA | AE-active ester, Diethylamine | Dichloromethane, Water | 0-10°C | - | google.com |

| Salt Formation | Cefditoren Acid | Sodium Iso-octanoate | Acetone, Water | 15-30°C | - | google.com |

| Esterification (to Pivoxil) | Cefditoren Sodium | Iodomethyl pivalate | Dichloromethane, Water | 0-20°C | Tetrabutylammonium bromide | google.com |

Yield Enhancement and Process Efficiency in Cefditoren Production

Significant research has focused on optimizing reaction conditions to maximize yield and purity. In the final esterification step to produce Cefditoren Pivoxil from Cefditoren sodium, the use of a phase transfer catalyst in a dichloromethane/water system has been shown to achieve high yields and purity. For example, one patented process reports a yield of 95.3% with a purity of 99.7%. google.com Another example achieved a 95% yield with 99.85% purity. google.com

Key strategies for enhancing efficiency include:

One-Pot Syntheses: Combining multiple reaction steps without isolating intermediates, such as the synthesis of 7-ATCA from 7-ACA via silylation, iodination, Wittig reaction, and deprotection in a single pot, simplifies the process and reduces material loss. cjph.com.cn

Catalyst Selection: The use of phase transfer catalysts like tetrabutylammonium bromide improves reaction rates and yields in biphasic systems by facilitating the transfer of reactants between the aqueous and organic phases. google.com

Solvent Choice: Utilizing single solvents for specific steps simplifies recovery and reuse, reducing production costs and environmental impact. google.com

Temperature Control: Conducting reactions at very low temperatures (e.g., -30°C to -45°C) during the esterification step can improve the stability of the product purity and reduce the formation of impurities like the Δ³ isomer and E isomer. google.com

The table below presents reported yields and purities for the final step in the synthesis of Cefditoren Pivoxil, which proceeds from the Cefditoren sodium salt.

| Process Description | Yield (%) | Purity (%) | Key Impurities Noted | Reference |

|---|---|---|---|---|

| Esterification with Iodomethyl pivalate using Tetrabutylammonium bromide catalyst. | 95.3 | 99.70 | Max nonspecific impurity: 0.03% | google.com |

| Esterification with Iodomethyl pivalate using Tetrabutylammonium bromide catalyst (alternative example). | 95.0 | 99.85 | Max nonspecific impurity: 0.02% | google.com |

| Esterification at -30 to -45°C with reduced Iodomethyl pivalate. | Not specified | >99.0 | Δ³ isomer, E isomer | google.com |

| Acylation, salt formation, and esterification from 7-ATCA. | 35.0 (overall) | Not specified | - | cjph.com.cn |

Novel Synthetic Methodologies for Cefditoren and Analogues

The search for more efficient and environmentally friendly synthetic routes for Cefditoren is ongoing. Novel methodologies often focus on alternative catalysts, starting materials, and reaction pathways to overcome the limitations of existing processes.

One innovative approach utilizes trimethylaluminum (AlMe3) as a catalyst for the acylation of the 7-ATCA nucleus. google.com In this method, the aminothiazole side chain, after being protected with a Boc group, is reacted with 7-ATCA in the presence of AlMe3. This process is followed by esterification and deprotection to yield the final product. The method is reported to have mild reaction conditions, high product purity and yield, and is suitable for industrial scale-up. google.com

Another area of innovation involves the use of ionic liquids as catalysts. For instance, a method for synthesizing the Cefditoren mother nucleus uses an ionic liquid to catalyze the reaction between 7-amino-3-vinyl-3-cephem-4-carboxylic acid and 4-methyl-5-halogenated thiazole. google.com

Beyond the synthesis of Cefditoren itself, research into novel cephalosporin analogues aims to create compounds with new or improved properties. One such area is the synthesis of spiro-cephalosporins. ed.ac.ukmdpi.comnih.gov These compounds feature a rigid three-dimensional spirocyclic structure, which can enhance interactions with biological targets. A novel method for generating these analogues involves a Michael-type addition to the dihydrothiazine ring of the cephalosporin core. ed.ac.uknih.gov Coupling various catechols under mildly basic conditions can stereoselectively form spiro-cephalosporins in moderate to good yields. ed.ac.ukmdpi.com While these specific analogues are distinct from Cefditoren, the underlying synthetic strategies for modifying the cephalosporin scaffold contribute to the broader field of β-lactam chemistry and drug discovery. nih.gov

Compound Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid sodium salt biosynth.com |

| 7-ATCA | 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid google.com |

| 7-ACA | 7-aminocephalosporanic acid / 3-acetoxymethyl-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid google.com |

| GCLE | 7-Phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester google.com |

| AE-active ester | 2-Methoxyimino-2-(2-amino-4-thiazolyl)acetic acid active ester google.comgoogle.com |

| BSA | N,O-bis(trimethylsilyl)acetamide google.com |

| HMDS | Hexamethyldisilazane google.com |

| TMSI | Iodotrimethylsilane google.com |

| PPh3 | Triphenylphosphine google.com |

| AlMe3 | Trimethylaluminum google.com |

| Tetrabutylammonium bromide | Tetrabutylammonium bromide google.com |

| Iodomethyl pivalate | 2,2-Dimethylpropanoic acid iodomethyl ester google.com |

Enzymatic Synthesis Approaches

Currently, detailed and established enzymatic synthesis routes specifically for this compound are not widely documented in publicly available scientific literature. While enzymatic processes are utilized in the synthesis of other cephalosporin precursors, such as the enzymatic preparation of cefcapene precursor acid, the application of this methodology directly to Cefditoren synthesis is not a prevalent or well-described technique. google.com The conventional synthesis pathways remain predominantly reliant on chemical methods.

Green Chemistry Principles in Cefditoren Synthesis

The application of green chemistry principles to the synthesis of Cefditoren aims to reduce the environmental impact by minimizing waste and using safer chemicals. nih.govnih.gov Key strategies include solvent selection and process optimization.

One notable approach involves the use of a single solvent system during the synthesis of Cefditoren Sodium and its subsequent conversion to Cefditoren Pivoxil. google.com The use of dichloromethane as a single solvent facilitates easier recovery and recycling, which aligns with the green chemistry principle of waste prevention. google.com This practice not only reduces the environmental footprint but also lowers production costs associated with solvent purchasing and disposal. google.com

Further adherence to green principles includes optimizing reaction conditions to improve yield and reduce the formation of by-products, thereby minimizing downstream purification efforts and waste generation. nih.gov Avoiding unnecessary derivatization steps, such as the use of protecting groups, is another core principle that can streamline the synthesis and reduce material consumption. nih.gov

Key Green Chemistry Considerations in Cefditoren Synthesis:

Waste Prevention: Designing synthetic routes to minimize by-product formation.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Safer Solvents and Auxiliaries: Utilizing solvents that are less toxic and easily recyclable, such as single-solvent systems. google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Stereoselective Synthesis and Isomeric Control

Stereochemical integrity is critical for the biological activity of Cefditoren. The synthesis process must be carefully controlled to produce the desired (Z)-isomer and prevent the formation of unwanted stereoisomers, such as the (E)-isomer and Δ³-isomers. google.comwikipedia.org

The formation of these isomers is a significant challenge in several synthetic routes. google.com For instance, the Wittig reaction, sometimes employed to create the vinyl group at the C-3 position of the cephem nucleus, can exhibit poor selectivity, leading to a mixture of (Z) and (E) isomers. google.com Due to their similar physical and chemical properties, separating these isomers is particularly difficult and can impact the purity of the final product. google.compatsnap.com

Strategies to control isomeric purity include:

Temperature Control: Lowering the reaction temperature during critical steps can significantly reduce the formation of undesired isomers. For example, in the conversion of Cefditoren Sodium to Cefditoren Pivoxil, maintaining a temperature between -30°C and -45°C helps to minimize the generation of Δ³ and E isomers. google.com In contrast, reactions carried out at higher temperatures (e.g., 15-20°C) are known to produce more isomers. google.comguidechem.com

Reagent Selection and Stoichiometry: Careful selection of reagents and control of their molar ratios are essential. For example, an excessive amount of iodomethyl pivalate in the esterification step can lead to increased impurity formation. google.com

Route Selection: Synthetic routes that inherently favor the formation of the correct isomer are preferred. This avoids the challenges associated with separating closely related isomers later in the process. ethz.ch

The relative configuration of multiple chiral centers within the molecule defines the diastereomer, and controlling this is fundamental to asymmetric synthesis. ethz.ch

Impurity Profiling and Control Strategies during Synthesis

Impurity profiling is a critical component of process development to ensure the quality, safety, and efficacy of the final drug substance. scirp.org In the synthesis of this compound and its subsequent conversion, several process-related impurities and degradation products can arise. google.com The control of these impurities is strictly regulated. scirp.orggoogle.com

Common impurities identified during the synthesis include Δ³-isomers, E-isomers, and by-products from side reactions, such as methylol Cefditoren pivoxil and α-pivaloyl group Cefditoren pivoxil. google.comgoogle.com The formation of these impurities is highly dependent on the reaction conditions.

Control Strategies:

Reaction Condition Optimization: As with isomeric control, maintaining low temperatures during the reaction of Cefditoren Sodium with iodomethyl pivalate is crucial for minimizing impurities. google.com

pH Control: During the formation of Cefditoren acid, maintaining the appropriate pH is necessary to prevent the degradation of amide bonds and other sensitive functional groups. google.compatsnap.com

Purification Techniques: A multi-step purification process is often employed to remove impurities. This can include:

Extraction and Washing: Washing the reaction mixture with solutions like 1% sodium bicarbonate can help remove acidic impurities. google.com

Crystallization: Controlled crystallization is a powerful technique for separating the desired product from impurities. Solvents such as a mixture of dichloromethane and ethanol followed by freezing crystallization can yield high-purity Cefditoren Pivoxil. google.com

Chromatography: While complex and costly for large-scale production, chromatographic methods can be used to isolate and characterize reference standards for impurities. patsnap.com

The stability of the drug substance is also a key consideration. Forced degradation studies under acidic, alkaline, and neutral hydrolytic conditions have shown that Cefditoren Pivoxil is susceptible to degradation, while it remains stable under thermal and photolytic stress. nih.govresearchgate.net

Below is a table of known impurities associated with the synthesis of Cefditoren.

| Impurity Name | Molecular Formula | Molecular Weight | Typical Origin |

|---|---|---|---|

| Cefditoren Δ³-Isomer | C₁₉H₁₈N₆O₅S₃ | 506.58 | Isomerization during synthesis |

| Cefditoren (E)-Isomer | C₁₉H₁₈N₆O₅S₃ | 506.58 | Non-stereoselective synthesis step (e.g., Wittig reaction) |

| Methylol Cefditoren Pivoxil | - | - | Side reaction during synthesis |

| α-Pivaloyl group Cefditoren Pivoxil | - | - | Side reaction during synthesis |

| Cefditoren Dimer Impurity | C₅₁H₅₆N₁₂O₁₄S₆ | 1253.45 | Dimerization side reaction |

Advanced Structural Characterization of Cefditoren Acid Sodium Salt

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Spectroscopic methods are instrumental in confirming the identity and purity of Cefditoren (B193786) Acid Sodium Salt, offering detailed insights into its atomic and molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei. It provides precise information about the molecular structure, connectivity, and environment of atoms within the Cefditoren molecule. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are employed to map out the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of signals reveal the number and types of protons and their neighboring atoms. For instance, specific signals can be assigned to the protons on the thiazole rings, the cephem nucleus, and the methoxyimino group, confirming the compound's intricate structure.

¹³C NMR spectroscopy complements this by providing a spectrum of the carbon backbone. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and identification of functional groups like carbonyls (C=O) and aromatic carbons. While specific, detailed peak assignments for Cefditoren Acid Sodium Salt are often proprietary or found in specific patent literature, the spectra are essential for confirming that the correct molecular structure has been synthesized.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique provides an exact mass measurement, which is then used to calculate the molecular formula with high confidence.

For this compound, HRMS confirms the expected molecular formula of C₁₉H₁₇N₆NaO₅S₃. This precise measurement is vital for verifying the identity of the compound and ensuring its purity by differentiating it from potential impurities or degradation products that may have similar but not identical masses.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 104146-53-4 |

| Molecular Formula | C₁₉H₁₇N₆NaO₅S₃ |

| Molecular Weight | 528.56 g/mol |

This interactive table provides key identifiers for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods probe the vibrational motions of chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes bonds to stretch, bend, or vibrate. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to particular functional groups. For Cefditoren, characteristic peaks would include:

O-H stretch (if hydrated)

N-H stretches from the amine and amide groups.

C=O stretches from the β-lactam ring and the amide group. A study on the prodrug, Cefditoren Pivoxil, identified a key carbonyl band in the 1810–1760 cm⁻¹ region for quantification.

C=N and C=C stretches from the thiazole and cephem rings.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This makes it particularly useful for analyzing non-polar bonds and symmetric vibrations, providing a more complete vibrational profile of the molecule. Although less commonly published for routine analysis, Raman spectra can offer additional structural details, especially regarding the skeletal vibrations of the heterocyclic rings.

X-ray Crystallography of Cefditoren and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to Cefditoren and its complexes to understand its spatial configuration and its interaction with biological targets.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact position of each atom.

Co-crystallization Studies with Biological Targets

To understand how Cefditoren exerts its antibacterial effect, researchers have performed co-crystallization studies with its biological target, the Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes essential for cell wall synthesis.

A significant study determined the crystal structure of Cefditoren in a complex with Streptococcus pneumoniae Penicillin-Binding Protein 2X (PBP 2X). This research provided critical insights into the drug's mechanism of action:

Covalent Bonding: The structure revealed that Cefditoren forms a covalent bond with the active site Serine residue (Ser337) of the PBP 2X enzyme, which is the mechanism by which it inactivates the enzyme.

Binding Pocket Interactions: The methylthiazole group on the C-3 side chain of Cefditoren fits into a specific hydrophobic pocket formed by amino acid residues of the enzyme.

Induced-Fit Mechanism: The binding of Cefditoren induces a conformational change in the enzyme, particularly in the orientation of a Tryptophan residue (Trp374), creating an additional hydrophobic pocket that enhances binding. The C-7 side chain is also stabilized by hydrogen bonds and hydrophobic interactions within the active site.

These structural details explain the high affinity and potent activity of Cefditoren against bacteria like S. pneumoniae.

Table 2: Crystallographic Data for PBP 2X-Cefditoren Complex

| Parameter | Value |

|---|---|

| Resolution (Å) | 2.60 |

| Unit Cell a (Å) | 107.74 |

| Unit Cell b (Å) | 171.20 |

| Unit Cell c (Å) | 89.15 |

This table summarizes key data from the crystallographic analysis of Cefditoren complexed with its target enzyme.

Conformational Analysis and Molecular Flexibility Studies

The three-dimensional structure of Cefditoren and its inherent flexibility are key determinants of its interaction with its biological target, the penicillin-binding proteins (PBPs). While specific conformational analysis studies on isolated this compound are not extensively available in the public domain, valuable information can be gleaned from its structure when complexed with biological macromolecules.

Crystallographic studies of Cefditoren bound to Streptococcus pneumoniae penicillin-binding protein 2X (PBP 2X) reveal a distinct conformation of the molecule within the active site. These studies indicate that the C-3 side chain of Cefditoren adopts a conformation that allows it to interact with a hydrophobic pocket in the enzyme. Interestingly, the conformation of this side chain is considered to be relatively rigid, to the extent that it can induce a conformational change in the protein's active site upon binding. This induced-fit mechanism highlights the importance of the molecule's structural pre-organization and limited flexibility in specific regions for potent biological activity.

The binding of Cefditoren to PBP 2X is a complex process involving multiple points of interaction that stabilize the bound conformation. The table below summarizes key interactions and conformational aspects observed in the crystal structure.

| Molecular Component | Interaction Type | Conformational Detail |

| C-7 side chain | Hydrogen bonds and hydrophobic interactions | Stabilized within the active site through an induced-fit conformational change of the enzyme. |

| C-3 side chain (methylthiazole group) | Hydrophobic interactions | Fits into a hydrophobic pocket formed by specific amino acid residues of the PBP 2X enzyme. |

| Cephem skeleton | Covalent bond | The β-lactam ring is opened and forms a covalent bond with a serine residue in the PBP active site. |

This table summarizes the conformational aspects of Cefditoren when bound to its target protein, PBP 2X, as determined by X-ray crystallography.

Further computational and molecular modeling studies would be beneficial to explore the full conformational landscape of this compound in different solvent environments and to quantify its molecular flexibility. Such studies could provide a deeper understanding of the energy barriers between different conformational states and how these relate to its physicochemical properties.

Polymorphism and Solid-State Characterization

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can impact drug product performance.

While the existence of multiple crystalline forms is a common phenomenon for complex organic molecules, specific studies detailing the polymorphism of this compound are not widely reported in peer-reviewed literature. The characterization of different crystalline forms typically involves a combination of analytical techniques.

| Analytical Technique | Information Provided |

| X-Ray Powder Diffraction (XRPD) | Provides a unique fingerprint for each crystalline form based on the diffraction pattern of X-rays by the crystal lattice. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal events, such as melting and solid-solid transitions, which are often unique to each polymorph. |

| Thermogravimetric Analysis (TGA) | Determines changes in weight in relation to a change in temperature, useful for identifying solvates and hydrates. |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | Probes the local environment of atomic nuclei, providing detailed information about the molecular conformation and packing in the solid state. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Detects vibrations of molecular bonds, which can differ between polymorphs due to variations in intermolecular interactions. |

This table outlines the primary techniques used for the identification and characterization of crystalline forms of pharmaceutical solids.

Although specific polymorphic forms of this compound have not been detailed, a patent has described a novel crystalline form of the prodrug, Cefditoren Pivoxil, which is readily convertible into an amorphous form. This crystalline form is characterized by specific peaks in its X-ray diffraction pattern. The existence of distinct crystalline forms for the prodrug suggests that the active moiety, Cefditoren, may also have the potential for polymorphism.

The amorphous form of a drug lacks the long-range molecular order characteristic of crystalline solids. This disordered state can lead to enhanced solubility and dissolution rates, which is often advantageous for poorly soluble compounds.

The generation of amorphous Cefditoren Pivoxil has been achieved through spray drying. Studies have shown that the physical stability of the resulting amorphous solid can be influenced by the processing conditions, such as the inlet air temperature during spray drying. While two amorphous samples prepared under different conditions were indistinguishable by powder X-ray diffraction and had similar glass transition temperatures, they exhibited different crystallization behaviors upon storage under high humidity and temperature. This highlights that subtle differences in the amorphous state, potentially at the molecular level or in surface properties, can significantly impact stability.

The stability of amorphous materials is a critical concern, as they are thermodynamically driven to convert to a more stable crystalline form over time. This conversion can be influenced by factors such as temperature, humidity, and the presence of excipients. For amorphous Cefditoren Pivoxil, it has been noted that sorbed water can act as a plasticizer, increasing molecular mobility and promoting crystallization. Therefore, formulation strategies often focus on minimizing water uptake and molecular mobility to ensure the long-term stability of the amorphous form.

| Method of Generation | Key Stability Considerations |

| Spray Drying | Processing parameters can influence the physical stability of the resulting amorphous solid. |

| --- | The presence of residual solvent can affect stability. |

| --- | Protection from moisture is crucial to prevent plasticization and subsequent crystallization. |

This table summarizes a common method for generating amorphous forms and key factors influencing their stability, with reference to studies on Cefditoren Pivoxil.

Mechanistic Insights into Antimicrobial Activity of Cefditoren Acid Sodium Salt

Biochemical Targets and Binding Affinity

Cefditoren (B193786), the active form of the prodrug cefditoren pivoxil, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs). nih.govpatsnap.com These enzymes are crucial for the final steps of peptidoglycan synthesis, a process essential for maintaining the integrity of the bacterial cell wall. nih.govpatsnap.com By binding to PBPs, cefditoren disrupts the cross-linking of peptidoglycan strands, which compromises the cell wall's structural strength, leading to cell lysis and bacterial death. patsnap.com

The efficacy of cefditoren is closely linked to its specific binding affinities for various PBPs across different bacterial species. patsnap.comnih.gov These interactions are covalent and lead to the inactivation of the enzyme's transpeptidase activity.

Cefditoren demonstrates a strong and differential affinity for essential PBPs in both Gram-positive and Gram-negative bacteria, which contributes to its broad spectrum of activity. nih.gov

In Streptococcus pneumoniae, a major respiratory pathogen, cefditoren shows a particularly high affinity for PBP1A. nih.govresearchgate.net Microscale thermophoresis studies have determined the dissociation constant (Kd) of cefditoren for PBP1A to be 0.005 ± 0.004 µM, which is lower than that of other cephalosporins like cefcapene, cefixime, and cefdinir. nih.govresearchgate.net Its affinity for PBP2X in the same species is comparatively lower, with a Kd of 9.70 ± 8.24 µM. nih.govresearchgate.net

For the Gram-negative bacterium Haemophilus influenzae, cefditoren exhibits a very strong affinity for PBP3A/B, with a 50% inhibitory concentration (IC₅₀) value of 0.060 ± 0.002 µM. nih.govresearchgate.net This high affinity for essential PBPs in key respiratory pathogens underscores the potent antibacterial effects of the compound. nih.govresearchgate.net

| Bacterial Species | PBP Target | Affinity Measurement | Value (µM) | Reference |

|---|---|---|---|---|

| Streptococcus pneumoniae | PBP1A | Kd | 0.005 ± 0.004 | nih.govresearchgate.net |

| Streptococcus pneumoniae | PBP2X | Kd | 9.70 ± 8.24 | nih.govresearchgate.net |

| Haemophilus influenzae | PBP3A/B | IC₅₀ | 0.060 ± 0.002 | nih.govresearchgate.net |

The structural basis for cefditoren's high affinity for PBPs has been elucidated through X-ray crystallography, particularly its complex with PBP 2X from S. pneumoniae. nih.gov The crystal structure reveals that cefditoren covalently binds to the active site serine residue (Ser337) within the transpeptidase domain of PBP 2X. nih.gov

This binding event is characterized by significant induced-fit conformational changes in the enzyme. nih.gov A key interaction involves the methylthiazole group on the C-3 side chain of cefditoren, which fits into a newly formed hydrophobic pocket. nih.gov This pocket is created by a change in the orientation of the Trp374 residue upon cefditoren binding. nih.govresearchgate.net The residues forming this pocket include His394, Trp374, and Thr526 in one molecule and His394, Asp375, and Thr526 in another within the crystal's asymmetric unit. nih.gov

Furthermore, the C-7 side chain of cefditoren is stabilized by both hydrogen bonds and hydrophobic interactions within the active site, which also undergoes an induced-fit conformational change. nih.gov These specific structural interactions, particularly the engagement of the C-3 side chain with a unique hydrophobic pocket, are thought to be key contributors to the high level of activity cefditoren exhibits against S. pneumoniae. nih.gov

Beta-lactam antibiotics, including cefditoren, inhibit the transpeptidase function of PBPs by acting as suicide substrates. The antibiotic mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing the active site serine of the PBP to attack the carbonyl group of the beta-lactam ring. This process results in the formation of a stable, long-lived acyl-enzyme complex, effectively inactivating the enzyme and halting cell wall synthesis. uliege.be

The efficiency of this inhibition can be described by kinetic parameters. While specific k_inact/K_i values for cefditoren were not detailed in the provided search results, its potent activity is demonstrated by the low IC₅₀ and Kd values, which reflect a high binding affinity. nih.govresearchgate.net The formation of the covalent acyl-enzyme complex is the critical step that inhibits the transpeptidase-catalyzed cross-linking of peptidoglycan, a reaction vital for bacterial survival. nih.govuliege.be The stability of this complex prevents the enzyme from being regenerated, leading to a potent and often irreversible inhibition of its catalytic activity.

Penicillin-Binding Proteins (PBPs) Interactions and Specificity

Cellular Permeability and Transport Mechanisms in Bacterial Cells

For an antibiotic to reach its intracellular targets, it must first cross the bacterial cell envelope. In Gram-negative bacteria, the outer membrane presents a significant barrier to many antimicrobial agents. mdpi.comresearchgate.netnih.gov

The primary route for hydrophilic antibiotics like cefditoren to cross the outer membrane of Gram-negative bacteria is through water-filled protein channels known as porins. mdpi.comnih.govfrontiersin.org These transmembrane proteins allow the passive diffusion of small, hydrophilic molecules into the periplasmic space, where the PBPs are located. frontiersin.org

The most common non-specific porins in bacteria such as Escherichia coli are OmpF and OmpC. nih.gov The permeability of a given antibiotic is influenced by its size, charge, and hydrophobicity in relation to the specific properties of the porin channel. nih.gov Beta-lactam antibiotics are well-known to utilize these porin channels for entry. frontiersin.org Cefditoren, as a cephalosporin (B10832234), is expected to follow this pathway. Changes in the expression or structure of these porin channels can significantly alter the permeability of the outer membrane and are a common mechanism of antibiotic resistance in Gram-negative bacteria. patsnap.commdpi.com

Role of Efflux Systems in Intracellular Concentration (pre-resistance)

Efflux systems are transport proteins present in bacterial membranes that actively extrude a wide range of toxic substances, including antibiotics, from the cell's interior to the external environment. These molecular pumps are a key component of a bacterium's intrinsic defense mechanisms. By reducing the intracellular concentration of an antibiotic, efflux pumps can prevent the drug from reaching its target at a sufficient concentration to exert its bactericidal or bacteriostatic effects.

In the context of Cefditoren, a third-generation cephalosporin, efflux pumps can play a significant role in modulating its intracellular concentration, thereby influencing its efficacy even before the development of clinically significant resistance mutations. Efflux pumps contribute to a state of low-level, or intrinsic, resistance that can allow bacteria to survive in environments with antibiotic concentrations that might otherwise be inhibitory. This survival can, in turn, provide an opportunity for the acquisition of higher-level resistance mechanisms.

The primary families of efflux pumps found in bacteria that are relevant to β-lactam antibiotics like Cefditoren include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family. While some pumps are specific to a single substrate, many are multidrug resistance (MDR) pumps capable of transporting a variety of structurally different compounds.

The activity of these efflux systems ensures that even in the absence of specific resistance genes, a baseline level of antibiotic extrusion is maintained, which can be a critical factor in bacterial survival and the subsequent development of resistance.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency (focus on molecular determinants)

The antimicrobial potency of Cefditoren is intrinsically linked to its molecular structure. Like all cephalosporins, its activity is centered on the β-lactam ring, which is fused to a six-membered dihydrothiazine ring, forming the core cephem nucleus. nih.gov The specific modifications to the side chains at the C-7 and C-3 positions of this nucleus are crucial in defining Cefditoren's spectrum of activity, its stability against β-lactamases, and its affinity for bacterial penicillin-binding proteins (PBPs). researchgate.netresearchgate.net

The side chains attached to the cephem core of Cefditoren are critical for its potent and broad-spectrum antimicrobial activity.

C-7 Side Chain : Cefditoren possesses an aminothiazole ring and a methoxyimino group at the C-7 position. wikipedia.org The aminothiazole group is a key feature that enhances its activity against Gram-negative bacteria. researchgate.netwikipedia.org The methoxyimino group provides significant stability against hydrolysis by many common β-lactamases, enzymes that are a primary mechanism of resistance in many bacteria. wikipedia.org

C-3 Side Chain : A unique feature of Cefditoren is the vinyl group with a methylthiazole ring attached at the C-3 position. researchgate.netnih.gov This particular side chain is largely responsible for its enhanced activity against Gram-positive bacteria, a characteristic not as prominent in many other third-generation cephalosporins. researchgate.net Structural studies have revealed that this methylthiazole group fits effectively into a hydrophobic pocket of Penicillin-Binding Protein 2X (PBP2X) in Streptococcus pneumoniae, which is a key factor in its high potency against this pathogen. researchgate.netnih.gov

The combination of these specific side chains results in a balanced antimicrobial spectrum, with potent activity against key respiratory pathogens. wikipedia.orgnih.gov

| Position | Structural Moiety | Contribution to Antimicrobial Activity |

|---|---|---|

| C-7 | Aminothiazole group | Enhances activity against Gram-negative bacteria. researchgate.netwikipedia.org |

| C-7 | Methoxyimino group | Provides stability against many β-lactamases. wikipedia.org |

| C-3 | Methylthiazole group | Enhances activity against Gram-positive bacteria, particularly S. pneumoniae. researchgate.netnih.gov |

The central structure of Cefditoren, the cephem nucleus, is fundamental to its mechanism of action, which involves the inhibition of bacterial cell wall synthesis. pediatriconcall.compatsnap.com This is achieved through the acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. The β-lactam ring of the cephem nucleus is inherently unstable and reactive, allowing it to form a covalent bond with the active site of PBPs, thereby inactivating them. patsnap.comnih.gov

Variations in the cephem core can significantly alter the antibiotic's efficacy. The geometry and strain of the bicyclic system are critical for reactivity with PBPs. Cefditoren's high affinity for essential PBPs, such as PBP2X in S. pneumoniae, is a key determinant of its potent bactericidal activity. researchgate.netwikipedia.org Crystallographic studies have shown that upon binding to PBP2X, both the C-3 and C-7 side chains of Cefditoren settle into specific binding pockets, with the enzyme undergoing an induced-fit conformational change to accommodate the antibiotic. nih.gov This precise interaction, facilitated by the core structure, is what leads to the effective inhibition of cell wall synthesis and subsequent bacterial cell death. nih.govpatsnap.com

Sub-Inhibitory Concentration Effects on Bacterial Physiology (in vitro)

Exposure of bacteria to concentrations of antibiotics below the minimum inhibitory concentration (sub-MIC) does not necessarily result in cell death but can lead to significant alterations in bacterial physiology and gene expression. nih.govnih.gov These changes can have important implications for bacterial virulence and survival.

Sub-inhibitory concentrations of β-lactam antibiotics, including cephalosporins, have been shown to modulate the expression of various virulence factors in bacteria. nih.govnih.gov For some bacteria, exposure to sub-MICs of certain antibiotics can paradoxically increase the production of toxins and other virulence determinants. nih.gov For instance, studies on Staphylococcus aureus have shown that sub-inhibitory levels of some β-lactams can induce the production of alpha-toxin and other virulence factors. nih.govnih.gov These effects are often mediated through complex regulatory networks within the bacteria that respond to cell envelope stress. While specific in vitro studies on the modulation of virulence factors by sub-inhibitory Cefditoren are not extensively detailed in the provided search results, the general principle observed with other β-lactams suggests that such effects are plausible and warrant further investigation.

Bacterial biofilms are structured communities of cells enclosed in a self-produced polymeric matrix, which are notoriously resistant to antibiotic treatment. nih.govnih.gov Sub-inhibitory concentrations of antibiotics can have complex and sometimes contradictory effects on biofilm formation.

In some cases, sub-MICs of antibiotics can inhibit the initial stages of biofilm development. nih.gov Conversely, for other antibiotic-bacterium combinations, these low concentrations can actually stimulate biofilm formation. researchgate.net Research on S. pneumoniae has indicated that Cefditoren exhibits marked antimicrobial activity against both planktonic (free-floating) and biofilm-forming cells. scienceopen.com Studies have also explored the synergistic effects of Cefditoren combined with other agents, such as N-acetyl-L-cysteine, to inhibit the growth and biomass of pneumococcal biofilms and reduce bacterial adhesion to epithelial cells. scienceopen.com The specific impact of sub-inhibitory Cefditoren alone on the various stages of biofilm formation (attachment, maturation, and dispersal) is an area of ongoing research.

| Physiological Aspect | Observed Effect (In Vitro) | General Principle |

|---|---|---|

| Virulence Factor Expression | Data specific to Cefditoren is limited. | Sub-MICs of β-lactams can alter the expression of toxins and other virulence factors in some bacteria. nih.govnih.gov |

| Biofilm Formation | Effective against S. pneumoniae biofilms, especially in combination with other agents. scienceopen.com | Sub-MICs of antibiotics can either inhibit or, in some cases, stimulate biofilm formation depending on the specific drug and bacterium. nih.govresearchgate.net |

Pharmacological Principles: Pre Clinical Investigations of Cefditoren Acid Sodium Salt

Plasma Protein Binding Dynamics (non-human)

Table 1: Interspecies Plasma Protein Binding of Cefditoren (B193786)

| Animal Species | Plasma Protein Binding (%) |

| Mouse | >97% |

| Rat | 45-70% |

| Dog | 45-70% |

| General | ~88% |

Mechanistic Drug-Drug Interactions (non-human, theoretical)

The potential for a drug to inhibit or induce cytochrome P450 (CYP) enzymes is a critical aspect of preclinical investigation, as these enzymes are central to the metabolism of numerous therapeutic agents. xenotech.com In vitro assays using human liver microsomes are standard for evaluating such interactions. researchgate.net However, based on a review of the available scientific literature, dedicated in vitro studies examining the direct inhibitory or inductive effects of Cefditoren on major CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) have not been reported. The prescribing information for the prodrug, Cefditoren pivoxil, does not indicate clinically significant drug interactions mediated by this pathway, suggesting a low potential for such interactions. drugs.comfda.gov

In vitro and in vivo studies have demonstrated that Cefditoren interacts with several drug transport proteins. Many β-lactam antibiotics are known substrates for H+/peptide symporters, and research has confirmed that Cefditoren is a substrate of Peptide Transporter 1 (PEPT1). evotec.com This transporter is prominently expressed in the luminal membrane of the intestine. evotec.com

Studies using Caco-2 cells, an in vitro model of the intestinal epithelium, showed that the uptake and transport of Cefditoren were significantly decreased in the presence of the PEPT1 substrate glycylsarcosine. evotec.com Kinetic analysis of Cefditoren transport by PEPT1 in this model yielded specific binding and transport parameters. evotec.com

In addition to PEPT1, Cefditoren has been identified as a substrate for organic anion-transporting polypeptides (OATPs) expressed in the liver. In vitro studies found that Cefditoren is transported by both OATP1B1 and OATP1B3, which are involved in the hepatic uptake of drugs from the blood. walshmedicalmedia.com The interaction with these various transporters indicates their role in the absorption and disposition of Cefditoren.

| Transporter | Interaction Type | In Vitro Model | Kinetic Parameter | Value | Source |

|---|---|---|---|---|---|

| PEPT1 | Substrate | Caco-2 cells | Km | 0.94 ± 0.11 mM | evotec.com |

| PEPT1 | Substrate | Caco-2 cells | Vmax | 0.49 ± 0.09 nmol/mg protein/5 min | evotec.com |

| OATP1B1 | Substrate | Not Specified | Not Specified | Not Specified | walshmedicalmedia.com |

| OATP1B3 | Substrate | Not Specified | Not Specified | Not Specified | walshmedicalmedia.com |

Mechanisms of Antimicrobial Resistance to Cefditoren Acid Sodium Salt

Beta-Lactamase-Mediated Resistance Mechanisms

The principal mechanism of resistance to β-lactam antibiotics is the enzymatic inactivation of the drug by β-lactamases. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. The stability of Cefditoren (B193786) against various classes of β-lactamases is a critical determinant of its antibacterial spectrum and clinical utility.

Extended-Spectrum Beta-Lactamases (ESBLs) Stability

Extended-Spectrum β-Lactamases (ESBLs) are a group of enzymes that can hydrolyze a broad range of β-lactam antibiotics, including third-generation cephalosporins. In general, Cefditoren is not considered active against ESBL-producing strains of Enterobacterales. nih.gov

Several studies have demonstrated the susceptibility of Cefditoren to hydrolysis by ESBLs. In one study, all 12 clinical isolates producing ESBLs were found to be resistant to Cefditoren, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 128 mg/L. semanticscholar.org Another study reported that Cefditoren is not active against ESBL- and carbapenemase-producing strains.

The type of ESBL variant plays a crucial role in the extent of resistance. An in vitro pharmacodynamic model simulating urine concentrations of Cefditoren showed bactericidal activity against an Escherichia coli strain producing the TEM-116 ESBL. However, this activity was not sustained against a strain that co-produced SHV and TEM-116, and no activity was observed against a strain producing SHV/TEM-1. researchgate.net This suggests that while high urinary concentrations might overcome some ESBLs, strains producing SHV-type enzymes may confer a higher level of resistance to Cefditoren.

The structural features of Cefditoren, including its aminothiazole and methoxyimino groups, are designed to provide stability against some common β-lactamases. nih.gov However, the active sites of many ESBLs, such as those in the widespread CTX-M, SHV, and TEM families, have evolved to accommodate and hydrolyze third-generation cephalosporins, including Cefditoren. nih.gov The expanded active site cavity and altered electrostatic potential within these enzymes facilitate the binding and subsequent hydrolysis of the Cefditoren molecule.

It is important to note that while systemic infections caused by ESBL-producing organisms are generally not treatable with Cefditoren, its high rate of urinary excretion can lead to concentrations in the urinary tract that may be sufficient to inhibit the growth of some ESBL-producing uropathogens. One study reported an 85.7% microbiological efficacy rate for Cefditoren pivoxil in treating uncomplicated cystitis caused by ESBL-producing E. coli. nih.gov This effect is attributed to urinary concentrations of the drug potentially exceeding the MICs of the infecting organisms.

| ESBL-Producing Organism | Cefditoren MIC Range (mg/L) | Reference |

|---|---|---|

| Escherichia coli (n=8), Klebsiella spp. (n=1) | 16–128 | semanticscholar.org |

| E. coli (TEM-116) | Bactericidal activity in simulated urine | researchgate.net |

| E. coli (SHV/TEM-116) | Reduced bactericidal activity in simulated urine | researchgate.net |

| E. coli (SHV/TEM-1) | No bactericidal activity in simulated urine | researchgate.net |

AmpC Beta-Lactamases and Inducibility

AmpC β-lactamases are another significant group of enzymes that can confer resistance to a wide range of β-lactam antibiotics, including cephalosporins. A key characteristic of chromosomally encoded AmpC enzymes is their inducibility, meaning their production can be significantly increased in the presence of certain β-lactam antibiotics.

Research indicates that Cefditoren is a poor inducer of AmpC β-lactamase expression. unirioja.es A study evaluating Cefditoren in inducer-substrate combinations found that Cefditoren itself did not show any capability to induce AmpC production in a variety of clinical isolates, including Enterobacter cloacae, Serratia marcescens, and Pseudomonas aeruginosa. unirioja.es This is a favorable characteristic, as it suggests that therapy with Cefditoren is less likely to select for derepressed mutants that hyperproduce AmpC, a common cause of treatment failure with other cephalosporins.

Despite its low inducing potential, Cefditoren is a substrate for AmpC β-lactamases and is hydrolyzed by them. unirioja.es The same study demonstrated that when used as a substrate in the presence of a potent inducer like imipenem, Cefditoren was more effective than ceftazidime (B193861) in detecting inducible AmpC production in Enterobacteriaceae. unirioja.es A significantly higher number of AmpC producers were detected with the imipenem-cefditoren combination compared to the imipenem-ceftazidime combination (76.2% vs. 48.5%). unirioja.es This indicates that Cefditoren is readily hydrolyzed by the induced AmpC enzymes.

Clinical isolates with plasmid-mediated AmpC β-lactamases have also shown resistance to Cefditoren. In one study, three strains of Proteus mirabilis producing plasmid-mediated AmpC were all found to be resistant to Cefditoren, with an MIC of 64 mg/L. semanticscholar.org

| Organism | Detection Rate with Imipenem-Cefditoren (%) | Detection Rate with Imipenem-Ceftazidime (%) | Reference |

|---|---|---|---|

| Enterobacter cloacae | 72.8 | 21.7 | unirioja.es |

| Serratia marcescens | 100 | 54.5 | unirioja.es |

| Total Enterobacteriaceae | 76.2 | 48.5 | unirioja.es |

Other Classes of Beta-Lactamases (e.g., Carbapenemases, if relevant)

Carbapenemases are a diverse group of β-lactamases that can hydrolyze carbapenems and most other β-lactam antibiotics. The activity of Cefditoren against carbapenemase-producing organisms is limited. One review explicitly states that Cefditoren is not active against carbapenemase-producer strains. This lack of activity is expected, as carbapenemases have a very broad substrate spectrum that typically includes third-generation cephalosporins. The hydrolytic efficiency of these enzymes against cephalosporins is generally high, leading to clinical resistance.

Structural Basis of Beta-Lactamase Resistance

The resistance of Cefditoren to some β-lactamases and its susceptibility to others is determined by the specific structural interactions between the antibiotic and the enzyme's active site. The methoxyimino group and the aminothiazole ring in the C-7 side chain of Cefditoren are designed to provide steric hindrance, preventing the access of many class A β-lactamases. nih.gov

However, ESBLs and AmpC β-lactamases have evolved active sites that can accommodate the bulkier side chains of third-generation cephalosporins. For ESBLs, mutations often occur in key regions of the active site, such as the omega loop, which can expand the binding pocket and alter the electrostatic environment to better accommodate and hydrolyze drugs like Cefditoren. nih.gov

In the case of AmpC β-lactamases, the active site is inherently broader than that of many class A enzymes, allowing for the efficient hydrolysis of cephalosporins. While Cefditoren may not effectively induce the expression of AmpC, once the enzyme is present, its molecular structure fits within the active site, leading to the cleavage of the β-lactam ring and inactivation of the antibiotic.

Target Site Modification and Mutations (e.g., Altered PBPs)

The bactericidal action of Cefditoren, like all β-lactam antibiotics, results from its ability to bind to and inactivate Penicillin-Binding Proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which is crucial for maintaining the integrity of the bacterial cell wall. embopress.org Alterations in the structure of these target proteins can significantly reduce the binding affinity of β-lactam antibiotics, leading to resistance.

Cefditoren has a high affinity for several key PBPs in both Gram-positive and Gram-negative bacteria, which contributes to its potent antimicrobial activity. nih.gov However, mutations in the genes encoding these PBPs can lead to the emergence of resistance.

Molecular Characterization of PBP Mutations

In Streptococcus pneumoniae, a primary target for Cefditoren is PBP 2X. nih.gov The high affinity of Cefditoren for PBP 2X is a key factor in its strong activity against this pathogen, including strains that are resistant to penicillin. nih.gov Resistance to cephalosporins in S. pneumoniae is often associated with mutations in and around the active site of PBP 2X. hawaii.gov

Crystallographic studies of Cefditoren complexed with PBP 2X from S. pneumoniae have provided a detailed molecular understanding of their interaction. nih.gov The structure reveals that the C-3 side chain of Cefditoren fits into a hydrophobic pocket formed by a conformational change of the Trp374 residue in PBP 2X. Additionally, the C-7 side chain is stabilized by hydrogen bonds and hydrophobic interactions within the active site, which undergoes an induced-fit conformational change upon binding. nih.gov

Mutations that alter the amino acid residues in these binding pockets can reduce the affinity of Cefditoren for PBP 2X. For example, substitutions that introduce steric hindrance or change the electrostatic properties of the active site can disrupt the favorable interactions necessary for stable binding and inactivation of the enzyme.

In Haemophilus influenzae, resistance to β-lactams that is not mediated by β-lactamase production is often due to alterations in PBP3. mdpi.com Cefditoren has demonstrated a high affinity for PBP3A/B in H. influenzae. researchgate.net Mutations in the ftsI gene, which encodes PBP3, can lead to reduced susceptibility to Cefditoren and other cephalosporins. These mutations typically result in amino acid substitutions near the active site of the enzyme, decreasing its affinity for the antibiotic.

| Organism | Primary PBP Target(s) | Binding Affinity Metric | Reference |

|---|---|---|---|

| Streptococcus pneumoniae | PBP 2X | High affinity, crucial for activity | nih.gov |

| Haemophilus influenzae | PBP3A/B | High affinity | researchgate.net |

Affinity Changes Due to PBP Alterations

The primary mechanism of action for all β-lactam antibiotics, including cefditoren, is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. nih.govnih.gov Consequently, alterations in these PBP enzymes that reduce their binding affinity for cefditoren are a significant mechanism of resistance. nih.gov

In Streptococcus pneumoniae, resistance to β-lactams is often mediated by modifications in several high-molecular-mass PBPs, notably PBP1a, PBP2x, and PBP2b. nih.govnih.gov These alterations arise from mutations in the genes encoding these proteins, leading to structural changes in the active site where the antibiotic would normally bind. nih.gov The active site of PBPs is characterized by three conserved motifs: SXXK, SXN, and KT/SG. nih.gov Amino acid substitutions within or near these motifs can decrease the acylation efficiency of β-lactams, thereby reducing their inhibitory effect. nih.govnih.gov

Interestingly, studies on clinical isolates of pneumococci with varying levels of penicillin susceptibility have shown that cefditoren's affinity for these altered PBPs can differ from other β-lactams. One study found that while resistance to penicillin, ampicillin, and other cephalosporins correlated with decreased affinity for PBP1a, PBP2b, and PBP2x, cefditoren showed no significant difference in PBP affinity, even in penicillin-resistant strains. nih.gov This suggests that cefditoren may target different PBPs or interact with them in a unique way that is less affected by common resistance-conferring mutations. nih.gov

Further research has elucidated the specific binding affinities of cefditoren. A 2024 study quantified the dissociation constant (Kd) of cefditoren for purified PBP1A from S. pneumoniae as 0.005 ± 0.004 µM, which was a stronger affinity than that observed for cefcapene, cefixime, and cefdinir. researchgate.net Conversely, its affinity for PBP2X was lower (Kd of 9.70 ± 8.24 µM). researchgate.net In Haemophilus influenzae, cefditoren demonstrated the strongest binding affinity to PBP3A/B, with an IC50 value of 0.060 ± 0.002 µM. researchgate.net This high affinity for essential PBPs may contribute to its potent activity and a lower propensity for resistance selection. researchgate.net

Table 1: Binding Affinities of Cefditoren and Other Cephalosporins to Pneumococcal PBPs This table is interactive. You can sort and filter the data.

| Compound | PBP Target | Binding Affinity (Kd in µM) |

|---|---|---|

| Cefditoren | PBP1A | 0.005 ± 0.004 |

| Cefditoren | PBP2X | 9.70 ± 8.24 |

| Cefcapene | PBP1A | > 0.005 |

| Cefixime | PBP1A | > 0.005 |

| Cefdinir | PBP1A | > 0.005 |

| Cefcapene | PBP2X | < 9.70 |

| Cefixime | PBP2X | > 9.70 |

| Cefdinir | PBP2X | < 9.70 |

Data sourced from Qi, Y., et al. (2024). researchgate.net

Efflux Pump Systems

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic substances, including antibiotics, from the cell. nih.govnih.gov This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its PBP target in sufficient quantities to be effective. nih.govresearchgate.net Overexpression of genes encoding these pumps is a common cause of multidrug resistance (MDR) in both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

Bacteria possess several families of efflux pumps, with the Resistance-Nodulation-Division (RND) family being particularly prominent in conferring multidrug resistance in Gram-negative bacteria. nih.gov Other major families include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family. nih.gov

The expression of efflux pump genes can be increased through various mutations. nih.gov These can occur in local repressor genes that normally keep pump expression low, or in global regulatory genes that control multiple cellular processes. nih.gov For instance, in Pseudomonas aeruginosa, mutations affecting the mexZ gene, a repressor, lead to increased expression of the MexXY efflux pump, which is associated with aminoglycoside resistance. mdpi.com While specific efflux systems responsible for cefditoren resistance have not been extensively characterized, the general mechanism is well-established for β-lactams. The overexpression of pumps like the AcrAB-TolC system in Escherichia coli or MexAB-OprM in P. aeruginosa contributes to resistance against a broad spectrum of cephalosporins. nih.govresearchgate.net

By actively transporting antibiotic molecules out of the cytoplasm or periplasm, efflux pumps prevent the drug from accumulating to an effective concentration. researchgate.netbiotech-asia.org This process is energy-dependent, often utilizing the proton motive force of the cell. biotech-asia.org The continuous removal of the drug means that a higher external concentration of the antibiotic is required to inhibit bacterial growth. nih.gov

The contribution of efflux pumps to resistance is often considered the first step toward high-level clinical resistance. nih.gov By providing a low-level of resistance, efflux pumps allow bacteria to survive initial antibiotic exposure, which provides an opportunity for the acquisition of additional, more potent resistance mechanisms, such as mutations in the target PBP genes. nih.govmdpi.com Therefore, even if efflux alone does not confer full clinical resistance to cefditoren, it can act synergistically with other mechanisms to reduce susceptibility. nih.gov

Porin Channel Alterations and Decreased Permeability

In Gram-negative bacteria, the outer membrane acts as a selective barrier that antibiotics must cross to reach their PBP targets in the periplasmic space. nih.govfrontiersin.org Hydrophilic antibiotics like cefditoren traverse this membrane through water-filled channels formed by proteins called porins. nih.govnih.gov A reduction in the number of these channels or alterations in their structure can significantly decrease the permeability of the outer membrane to the antibiotic, leading to resistance. nih.govfrontiersin.org

The major non-specific porins in bacteria like E. coli are OmpF and OmpC. frontiersin.org The loss or downregulation of these porins, particularly the larger-channeled OmpF, is a common mechanism of resistance to β-lactams. frontiersin.org This can be caused by mutations in the porin genes themselves or in the regulatory genes that control their expression, such as ompR and envZ. nih.gov For example, cefoxitin-resistant mutants of E. coli have been identified with mutations in the ompB operon, which regulates OmpC and OmpF expression. nih.gov

Besides a complete loss of porins, mutations can occur within the porin channel, particularly in the constriction zone known as the "eyelet," which is often formed by loop 3 of the protein. nih.govnih.gov Such mutations can alter the size or the electrostatic properties of the channel, thereby hindering the passage of specific antibiotics like cefditoren. nih.gov This mechanism has been observed in various pathogens, where single point mutations in porins contribute to antibiotic resistance. nih.govresearchgate.net

Development of Resistance in Bacterial Populations (In Vitro Evolution Studies)

In vitro evolution studies are used to predict the potential for resistance development by repeatedly exposing bacterial populations to sub-lethal concentrations of an antibiotic over time. mdpi.commdpi.com These experiments can reveal the frequency of spontaneous resistance mutations and the specific genetic changes that occur.

For cefditoren, such studies have shown a relatively low propensity for selecting resistant mutants in some key pathogens. A multistep resistance selection study involving 12 strains of S. pneumoniae (including penicillin-susceptible, -intermediate, and -resistant isolates) found that cefditoren failed to select for any resistant mutants after 50 consecutive subcultures. mdpi.com This was in contrast to cefuroxime, which selected for resistance in two of the strains, and azithromycin, which selected for resistance in nine. mdpi.com This suggests that the mutations required to confer significant resistance to cefditoren in S. pneumoniae may occur at a very low frequency or impose a high fitness cost on the bacteria.

**Table 2: Multistep Resistance Selection in S. pneumoniae*** *This table is interactive. You can sort and filter the data.

| Antibiotic Agent | Strains Tested | Strains Developing Resistance |

|---|---|---|

| Cefditoren | 12 | 0 |

| Co-amoxiclav | 12 | 0 |

| Cefprozil | 12 | 0 |

| Cefuroxime | 12 | 2 |

| Azithromycin | 12 | 9 |

Data from Pankuch, G. A., et al. (2002). mdpi.com

While spontaneous mutation is a key driver of resistance, bacteria can also acquire resistance genes from other bacteria through horizontal gene transfer (HGT). bioguardlabs.comnih.gov This process, which includes conjugation, transformation, and transduction, allows for the rapid dissemination of resistance determinants, even between different bacterial species. mdpi.comfrontiersin.org

A primary concern for cefditoren and other third-generation cephalosporins is the spread of genes encoding extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. nih.gov These enzymes are capable of hydrolyzing and inactivating a broad range of cephalosporins. The genes for these enzymes are often located on mobile genetic elements like plasmids and transposons, which facilitates their transfer via conjugation. bioguardlabs.comosu.edu Clinical studies have shown that uropathogens producing ESBL or plasmid-mediated AmpC enzymes are resistant to cefditoren. nih.gov The acquisition of these mobile genetic elements can transform a previously susceptible bacterium into a multidrug-resistant one, underscoring the critical role of HGT in the spread of cefditoren resistance. mdpi.com

Analytical Methodologies for Research and Quality Control of Cefditoren Acid Sodium Salt

Chromatographic Techniques for Purity, Stability, and Quantification

Chromatography is a cornerstone for the analysis of Cefditoren (B193786), providing powerful tools for separation, identification, and quantification of the active pharmaceutical ingredient (API) and any related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quality control of Cefditoren. nih.gov Reversed-phase HPLC (RP-HPLC) methods are particularly common, offering excellent resolution and sensitivity. These methods are vital for assay determination, purity evaluation, and stability-indicating studies.

Key Findings from Research:

Stability-Indicating Methods: Several stability-indicating RP-HPLC methods have been developed to separate Cefditoren Pivoxil from its degradation products formed under various stress conditions, such as acidic, alkaline, oxidative, thermal, and photolytic stress. nih.govrjptonline.orgsciforschenonline.orgnih.gov This is crucial for determining the intrinsic stability of the drug and for ensuring that the analytical method is specific for the intact drug in the presence of its degradants. rjptonline.org For instance, studies have shown that Cefditoren Pivoxil is particularly susceptible to degradation under alkaline and oxidative conditions. nih.govnih.gov

Method Parameters: A typical RP-HPLC method involves a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govrjptonline.orgresearchgate.net Detection is commonly performed using a UV detector at wavelengths ranging from 218 nm to 230 nm. nih.govrjptonline.org

Validation: These HPLC methods are validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov Linearity is often established over a wide concentration range, for example, from 1.0 to 250 µg/mL. nih.govnih.gov

Interactive Data Table: Examples of HPLC Methods for Cefditoren Pivoxil Analysis

| Parameter | Method 1 nih.govnih.gov | Method 2 rjptonline.org | Method 3 researchgate.net |

|---|---|---|---|

| Column | C18 | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | Nucleosil C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Water:Acetonitrile (50:50, v/v) | Acetonitrile:Water (50:50, v/v), pH 3.5 | Phosphate Buffer (pH 3.0):Acetonitrile:Methanol (B129727) (50:25:25, v/v/v) |

| Flow Rate | 1.2 mL/min | Not Specified | 1.0 mL/min |

| Detection (UV) | 218 nm | 230 nm | 230 nm |

| Linearity Range | 1.0–250 µg/mL | 20–120 µg/mL | 40–360 µg/mL |